In Vitro XO Inhibition Potency: Xanthine oxidase-IN-4 vs. Allopurinol and Febuxostat
Xanthine oxidase-IN-4 (compound 19a) demonstrates in vitro XO inhibitory potency that is substantially higher than allopurinol and comparable to febuxostat, as determined in a biochemical assay [1].
| Evidence Dimension | Half-maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | 0.039 μM |
| Comparator Or Baseline | Allopurinol: 7.590 μM; Febuxostat: 0.028 μM |
| Quantified Difference | Xanthine oxidase-IN-4 is ~195-fold more potent than allopurinol and 1.4-fold less potent than febuxostat |
| Conditions | In vitro XO inhibition assay [1] |
Why This Matters
This potency profile allows for significantly lower experimental concentrations compared to allopurinol, reducing off-target effects and improving assay signal-to-noise ratio.
- [1] Zhao J, et al. Intramolecular hydrogen bond interruption and scaffold hopping of TMC-5 led to 2-(4-alkoxy-3-cyanophenyl)pyrimidine-4/5-carboxylic acids and 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-ones as potent pyrimidine-based xanthine oxidase inhibitors. Eur J Med Chem. 2022;229:114086. View Source
